For-Met-Leu-Phe-OMe

Catalog No.
S750654
CAS No.
65929-03-5
M.F
C22H33N3O5S
M. Wt
451.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
For-Met-Leu-Phe-OMe

CAS Number

65929-03-5

Product Name

For-Met-Leu-Phe-OMe

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

Molecular Formula

C22H33N3O5S

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1

InChI Key

FTDSTRQDCPIBEG-FHWLQOOXSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O

Synonyms

f-Met-Leu-Phe-OMe, FMLP OMe, For-Met-Leu-Phe-OMe, formyl-Met-Leu-Phe OMe, formyl-methionyl-leucyl-phenylalanine methyl ester, formylmethionyl-leucyl-phenylalanine methyl ester, HCO-Met-Leu-Phe-Ome

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O

Function and Mechanism of Action:

fMLP is a synthetic tripeptide, meaning it is a molecule composed of three amino acids linked together: formylmethionyl, leucyl, and phenylalanine. It has a methyl ester group attached to its C-terminus, giving it the full name Formylmethionyl-leucyl-phenylalanine methyl ester. fMLP mimics the N-formylated methionine-containing peptides found in bacteria, which are recognized by the immune system as foreign invaders. [PubChem, Formylmethionyl-leucyl-phenylalanine methyl ester, ]

Due to its structural similarity to bacterial peptides, fMLP binds to specific receptors on immune cells, particularly neutrophils and monocytes. This binding triggers a cascade of cellular responses, including:

  • Activation of cell migration: fMLP stimulates the movement of immune cells towards the site of infection, a process known as chemotaxis. [Science Direct, Formylated peptides as chemoattractants: Diverse roles in immunity and inflammation, ]
  • Release of inflammatory mediators: fMLP induces the release of various molecules from immune cells, such as reactive oxygen species and cytokines, which contribute to inflammation and immune defense. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]
  • Phagocytosis: fMLP can also enhance the process of phagocytosis, where immune cells engulf and destroy foreign particles, including bacteria. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]

Applications in Research:

fMLP is a valuable tool in various scientific research fields, including:

  • Immunology: fMLP is used to study the function and activation of immune cells, particularly neutrophils and monocytes. It helps researchers understand the mechanisms involved in inflammation, immune response, and host defense against pathogens. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]
  • Drug discovery: fMLP can be used to screen and evaluate potential new drugs that modulate immune cell function or target specific receptors involved in inflammation. [Science Direct, Formylated peptides as chemoattractants: Diverse roles in immunity and inflammation, ]
  • Cellular signaling: fMLP serves as a model molecule to study signal transduction pathways activated by G protein-coupled receptors, a class of receptors involved in various cellular processes. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]

For-Met-Leu-Phe-OMe, often abbreviated as fMLF-OMe, is a synthetic chemotactic peptide that plays a significant role in immunology. This compound is derived from the naturally occurring peptide formyl-Met-Leu-Phe and is characterized by its ability to induce chemotaxis in polymorphonuclear leukocytes, which are essential components of the immune response. The chemical structure of For-Met-Leu-Phe-OMe is represented by the empirical formula C21H31N3O5SC_{21}H_{31}N_{3}O_{5}S and it is known for its potent biological activity, particularly in the context of inflammation and immune responses .

Primarily related to its role as a chemotactic agent. It acts as a ligand for formyl peptide receptors on leukocytes, triggering intracellular signaling pathways that lead to cell migration and activation. Notably, it induces superoxide release from neutrophils, a critical step in the immune response against pathogens . The compound's structure allows it to mimic natural signaling molecules, facilitating its interaction with specific receptors on immune cells.

The biological activity of For-Met-Leu-Phe-OMe is primarily attributed to its ability to stimulate neutrophil chemotaxis. This peptide has been shown to activate various signaling pathways within these immune cells, leading to enhanced production of reactive oxygen species and other inflammatory mediators. Studies indicate that For-Met-Leu-Phe-OMe can induce lysozyme release and promote the migration of leukocytes towards sites of infection or injury . Its action is crucial for the body's defense mechanisms against bacterial infections.

The synthesis of For-Met-Leu-Phe-OMe typically involves solid-phase peptide synthesis techniques. The process includes the sequential addition of protected amino acids to a solid support, followed by deprotection steps to yield the final product. Various modifications can be introduced during synthesis to enhance its biological properties or stability. For instance, analogues with modified residues have been developed to improve receptor selectivity and reduce potential side effects .

For-Met-Leu-Phe-OMe has several applications in biomedical research and therapeutic development. Its primary use is as a research tool in studies examining immune responses and inflammation. Additionally, due to its chemotactic properties, it has potential applications in drug discovery aimed at modulating immune function or treating inflammatory diseases. Furthermore, it serves as a model compound for developing new peptides with enhanced biological activities .

Interaction studies involving For-Met-Leu-Phe-OMe focus on its binding affinity and activation of formyl peptide receptors on leukocytes. Research has demonstrated that this compound can effectively trigger receptor-mediated signaling pathways, leading to cellular responses such as chemotaxis and superoxide generation. These studies are essential for understanding how modifications to the peptide structure can influence its pharmacological properties and therapeutic potential .

Several compounds share structural similarities with For-Met-Leu-Phe-OMe, primarily within the class of chemotactic peptides. Below is a comparison highlighting some notable compounds:

Compound NameStructure CharacteristicsUnique Features
Formyl-Met-Leu-PheNatural precursor of For-Met-Leu-Phe-OMeEndogenous chemotactic peptide
N-Formyl-Met-Leu-PheSimilar sequence but different modificationsActs as a potent macrophage activator
Formyl-Tyr-Gly-ValContains tyrosine instead of phenylalanineExhibits different receptor specificity
Formyl-Met-Ala-AlaSubstituted alanine residuesPotentially lower immunogenicity

For-Met-Leu-Phe-OMe stands out due to its specific receptor interactions and potent induction of leukocyte chemotaxis, making it a valuable compound in immunological research and therapeutic applications .

XLogP3

1.8

Sequence

MLF

Wikipedia

Formylmethionyl-leucyl-phenylalanine methyl ester

Dates

Modify: 2023-08-15

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